1,2-Dihydronaphthalene-1-carbonyl chloride
Overview
Description
1,2-Dihydronaphthalene-1-carbonyl chloride: is an organic compound that belongs to the class of dihydronaphthalenes. This compound is characterized by the presence of a carbonyl chloride group attached to the 1-position of the 1,2-dihydronaphthalene ring system. Dihydronaphthalenes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydronaphthalene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1,2-dihydronaphthalene with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired carbonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydronaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed:
Oxidation: Naphthalene derivatives.
Reduction: Alcohols, amines, or other reduced forms.
Substitution: Various substituted dihydronaphthalene derivatives.
Scientific Research Applications
1,2-Dihydronaphthalene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-dihydronaphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,2-Dihydronaphthalene: Lacks the carbonyl chloride group but shares the dihydronaphthalene ring system.
Naphthalene-1-carbonyl chloride: Contains a naphthalene ring with a carbonyl chloride group but lacks the dihydro component.
1,2,3,4-Tetrahydronaphthalene: A fully saturated derivative of naphthalene with different reactivity and applications.
Uniqueness: 1,2-Dihydronaphthalene-1-carbonyl chloride is unique due to the presence of both the dihydronaphthalene ring system and the reactive carbonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2-dihydronaphthalene-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCZPVTOOPIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC=C2C1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664797 | |
Record name | 1,2-Dihydronaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61836-95-1 | |
Record name | 1,2-Dihydronaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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